Cas no 57596-79-9 ( )

structure
Nome del prodotto:
Proprietà chimiche e fisiche
Nomi e identificatori
-
- Aclacinomycin B
- Antibiotic MA144 B1
- 57596-79-9
- 1-Naphthacenecarboxylic acid,3''-anhydro]-O-3,6-dideoxy-.alpha.-L-erythro-hexopyranos-4-ulos-1-yl-(1.fwdarw.4)-O-2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl-(1.fwdarw.4)-2,3,6-trideoxy-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-, methyl ester,[1R-(1.alpha.,2.beta.,4.beta.)]-
- NSC-208735
- MA 144B1
- Antibiotic MA144-B1
- Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- MA 144-B1
- NSC208735
- Aclacinomycin B1
- Aclarubicin B
- NSC 208735
- Antibiotic MA 144B1
- Antibiotic 77-3082B
- Aclacinomycin A
-
-
- Inchi: InChI=1S/C42H51NO15/c1-8-42(50)16-28(32-21(34(42)40(49)51-7)12-22-33(37(32)48)36(47)31-20(35(22)46)10-9-11-24(31)44)56-29-13-23(43(5)6)38(18(3)52-29)57-30-15-26-39(19(4)53-30)58-41-27(55-26)14-25(45)17(2)54-41/h9-12,17-19,23,26-30,34,38-39,41,44,48,50H,8,13-16H2,1-7H3/t17?,18?,19?,23?,26?,27?,28-,29?,30?,34-,38?,39?,41?,42+/m0/s1
- Chiave InChI: RQHZAASWYUEYCJ-RVDHOICPSA-N
- Sorrisi: CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O
Proprietà calcolate
- Massa esatta: 809.32586992g/mol
- Massa monoisotopica: 809.32586992g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 58
- Conta legami ruotabili: 8
- Complessità: 1580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 11
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 206Ų
Proprietà sperimentali
- Punto di fusione: 163-167° (dec)
- Rotazione specifica: D24 +3° (c = 1 in methylene chloride)
Letteratura correlata
-
Anthony R. Martin,Cyril Ronco,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 21
57596-79-9 ( ) Prodotti correlati
- 57576-44-0(Aclarubicin)
- 1211229-96-7(2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide)
- 1191-30-6(5-Bromopentanal)
- 2228193-57-3(1-(1-bromopropan-2-yl)-4-(difluoromethyl)sulfanylbenzene)
- 2034206-70-5(4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide)
- 1215630-77-5(2-Methyl-1,3-dioxolane-2-propanol-d4)
- 863667-46-3(Amphetamine, 3'-fluoro-4'-methoxy)
- 886927-68-0(2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,5-dimethylphenyl)acetamide)
- 2228364-91-6(1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole)
- 2138076-04-5(5-Methyl-1,4-oxazepane-4-carbonyl chloride)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
